molecular formula C18H19FN4O3S B2615590 (4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1286727-54-5

(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No. B2615590
CAS RN: 1286727-54-5
M. Wt: 390.43
InChI Key: ICZAUKZIJMJDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 90%, and the product was described as a white powder . The 1H NMR and 13C NMR spectra were provided, which can be used to confirm the structure of the synthesized compound .


Molecular Structure Analysis

The molecular structure of this compound can be determined from its molecular formula, C18H19FN4O3S. Detailed structural analysis would require additional spectroscopic data such as NMR, IR, and mass spectrometry.


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 85–87°C . The solubility of the compound in DMSO is greater than 100 mg/mL, but it is insoluble in water .

Scientific Research Applications

Anticancer Activity

Compounds related to the given chemical structure have been evaluated for their anticancer potential. For instance, fluoro-substituted benzo[b]pyrans and their derivatives have shown significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005). Another study highlighted the synthesis and evaluation of novel fluorine-containing pyrazoles and benzo[d]oxazoles, which exhibited promising antibacterial and antifungal activities, with some derivatives showing potential against bacterial strains (Gadakh et al., 2010).

Antimicrobial Activity

Research into the antimicrobial properties of compounds with similar structures has yielded positive outcomes. A series of new compounds were synthesized, including thiazolyl pyrazole and benzoxazole derivatives, which were tested for their antibacterial screening. The results indicated significant activity, pointing to the potential of these compounds in developing new antimicrobial agents (Landage et al., 2019).

Molecular Interaction and Enzyme Inhibition

Several studies have focused on the molecular interactions and enzyme inhibitory activities of compounds structurally related to the query. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was investigated for its interaction with the CB1 cannabinoid receptor, providing insights into the development of receptor-specific drugs (Shim et al., 2002).

Selective Estrogen Receptor Modulators

Research into selective estrogen receptor modulators (SERMs) led to the discovery of compounds with potent estrogen antagonist properties, which are crucial for developing treatments for conditions such as breast cancer (Palkowitz et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its unique structure suggests potential applications in drug discovery and development, offering opportunities for studying biological pathways and designing new therapeutic agents.

properties

IUPAC Name

[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-22-10-13(16(21-22)25-2)17(24)23-7-5-12(6-8-23)26-18-20-14-4-3-11(19)9-15(14)27-18/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZAUKZIJMJDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.